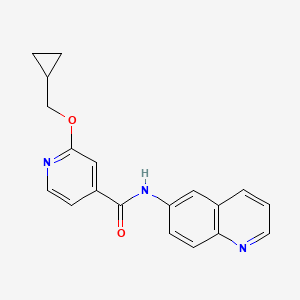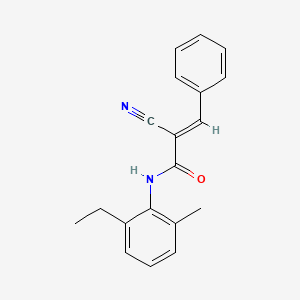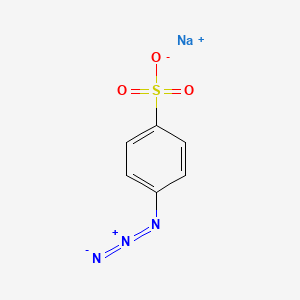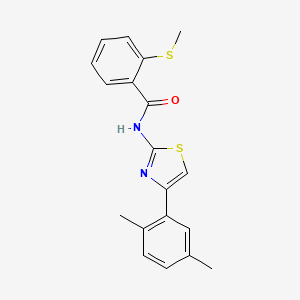
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, particularly in cancer cells. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Applications De Recherche Scientifique
Molecular Recognition and Sensing
- A study by Khanvilkar & Bedekar (2018) utilized a related quinoline derivative for molecular recognition. They developed an optically pure compound for discriminating isomers of acids using NMR and fluorescence spectroscopy, which could have practical applications in molecular sensing and recognition (Khanvilkar & Bedekar, 2018).
Neuropharmacology
- Isomae et al. (2003) investigated a quinoline derivative for its effects on learning and memory impairment in rats. The compound demonstrated potential in ameliorating memory impairment, suggesting its application in neuropharmacological research (Isomae et al., 2003).
Anti-Tuberculosis and Anti-Inflammatory Applications
- Tseng et al. (2017) designed and synthesized indeno[1,2-c]quinoline derivatives, evaluating their anti-tuberculosis and anti-inflammatory activities. They found compounds with significant activities against Mycobacterium tuberculosis, indicating potential applications in anti-TB drug development (Tseng et al., 2017).
Photochemotherapy
- Chilin et al. (2003) synthesized furo[2,3-h]quinolinone derivatives and evaluated their biological activities. These compounds showed promising potential as photochemotherapeutic agents, which could be explored further for treating certain cancers (Chilin et al., 2003).
Anticancer Agents Targeting Bcl-2
- Research by Hamdy et al. (2019) focused on quinoline-based heterocycles as anticancer agents targeting Bcl-2, a protein involved in cancer cell death resistance. Some compounds exhibited potent anti-proliferative activity, suggesting their use in developing anticancer therapies (Hamdy et al., 2019).
Supramolecular Biomimetic Catalysis
- Bhosle et al. (2019) developed a biomimetic catalysis method for synthesizing new chromeno[4,3-b]quinolin-isonicotinamides. These compounds showed antimicrobial activity, indicating their potential in antimicrobial drug development (Bhosle et al., 2019).
Imaging GABAA- and GABAB-benzodiazepine Receptors
- Moran et al. (2012) studied quinolines as positive allosteric modulators of GABA receptors for imaging purposes. They developed radiotracers for positron emission tomography (PET), contributing to neuroimaging research (Moran et al., 2012).
Fungicides and Antimicrobial Agents
- Kessabi et al. (2016) synthesized quinolin-6-yloxyacetamide fungicides, highlighting the potential use of quinoline derivatives in agriculture and antimicrobial applications (Kessabi et al., 2016).
Antituberculosis Agents
- Subtil et al. (2017) explored 2-(quinolin-4-yloxy)acetamides as potential antituberculosis agents. These compounds showed activity against drug-resistant Mycobacterium tuberculosis strains, indicating their relevance in tuberculosis treatment (Subtil et al., 2017).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-quinolin-6-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(15-7-9-21-18(11-15)24-12-13-3-4-13)22-16-5-6-17-14(10-16)2-1-8-20-17/h1-2,5-11,13H,3-4,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMMRFQNJBMAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)



![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)

![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)




![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2560548.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2560549.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)